5-Carbamothioylpyridine-2-carboxamide
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Overview
Description
5-Carbamothioylpyridine-2-carboxamide is a chemical compound with the molecular formula C₇H₇N₃OS It is a derivative of pyridine, characterized by the presence of a carbamothioyl group at the 5-position and a carboxamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamothioylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the carbamothioyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Carbamothioylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
5-Carbamothioylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit mycobacterial membrane protein large 3 (MmpL3), a target in Mycobacterium tuberculosis.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or catalytic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Carbamothioylpyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the function of mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death . The compound may also interact with other enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Pyridine-2-carboxamide: Lacks the carbamothioyl group, making it less effective in certain applications.
5-Chloropyridine-2-carboxamide: Contains a chlorine atom instead of the carbamothioyl group, which alters its reactivity and biological activity.
Pyridine-2-yl-methylene hydrazine carboxamide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 5-Carbamothioylpyridine-2-carboxamide is unique due to the presence of both carbamothioyl and carboxamide groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit mycobacterial membrane protein large 3 (MmpL3) makes it a promising candidate for anti-tubercular drug development .
Biological Activity
5-Carbamothioylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, including anti-cancer and antimicrobial properties, based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of carbamothioyl derivatives, characterized by the presence of a pyridine ring substituted with a carbamothioyl group. Its chemical structure can be represented as follows:
This compound exhibits unique properties due to the presence of the thioamide functional group, which is known to enhance biological activity through various mechanisms.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.
- Case Study: Anticancer Efficacy
A study evaluated the anti-cancer activity of synthesized carbamothioyl derivatives against human cancer cell lines such as HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The findings are summarized in Table 1.
Compound | Cell Line | Concentration (μg/mL) | % Cell Viability |
---|---|---|---|
This compound | HepG2 | 20 | 33.29 |
This compound | Huh-7 | 20 | 45.09 |
This compound | MCF-7 | 20 | 41.81 |
The compound demonstrated significant cytotoxicity, particularly against HepG2 cells, indicating its potential as an anti-cancer agent .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies show that this compound exhibits activity against various bacterial and fungal strains.
- Study Findings
In a comparative analysis, the antimicrobial efficacy of several carbamothioyl derivatives was assessed, revealing that compounds with electron-donating groups displayed enhanced activity.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|---|
E. coli | 15 | 150.7 |
S. aureus | 17 | 295 |
The results indicate that derivatives of this compound could serve as promising candidates for the development of new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.
Properties
CAS No. |
1303890-29-0 |
---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-carbamothioylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c8-6(11)5-2-1-4(3-10-5)7(9)12/h1-3H,(H2,8,11)(H2,9,12) |
InChI Key |
JVRSNRXSOYFBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)C(=O)N |
Origin of Product |
United States |
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